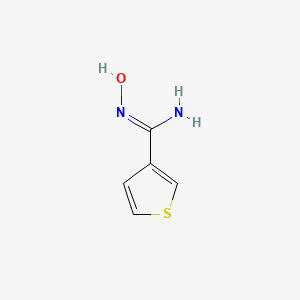![molecular formula C15H13N5O3 B2373073 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1351398-62-3](/img/structure/B2373073.png)
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with an oxadiazole ring, which is a well-known pharmacophore . The oxadiazole ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which can form intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group . The empirical formula of a similar compound, “5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one”, is C10H9N3O2 .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of a similar compound, “5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one”, is 203.20 .科学的研究の応用
Synthesis and Characterization
- A series of novel derivatives, including 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid, have been synthesized and characterized using techniques like IR, NMR, and mass spectrometry. These compounds exhibit fluorescence spectral characteristics, with their absorption and emission wavelengths showing correlation with the substituent groups (Ge et al., 2014).
Potential Biological Activity
- The compound's derivatives have been assessed for biological activity. For example, a study on nicotinic acid hydrazide derivatives, which are structurally related, revealed significant antimycobacterial activity (R.V.Sidhaye et al., 2011).
Molecular Structure Studies
- Detailed molecular structure studies have been conducted using techniques like X-ray diffraction and density-functional-theory (DFT) calculations, offering insights into the stability and tautomeric forms of related compounds (Shen et al., 2012).
Antimicrobial and Antimycobacterial Activities
- Some derivatives have been found to possess antimicrobial and antimycobacterial activities, highlighting their potential therapeutic applications. For instance, pyridine- and pyrazinecarboxylic acids derivatives, with structural similarity, showed activity against Mycobacterium tuberculosis (Gezginci et al., 1998).
Development of Anticancer Agents
- Organometallic complexes based on derivatives of this compound, with potential cyclin-dependent kinase (Cdk) inhibitory activity, have been explored as anticancer agents. These studies encompass the synthesis, characterization, and evaluation of their effects on human cancer cells (Stepanenko et al., 2011).
Synthesis of Heterocyclic Compounds
- The compound serves as a starting material for synthesizing various heterocyclic compounds, which are important in medicinal chemistry. These include derivatives like 1,2,4-oxadiazoles and 1,3,4-thiadiazoles, significant for their potential pharmacological properties (Rashid & Khan, 2002).
Safety and Hazards
将来の方向性
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
特性
IUPAC Name |
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-8-11(15(21)22)7-17-20(8)12-5-4-10(6-16-12)14-18-13(19-23-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYPTLCQEPZEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)
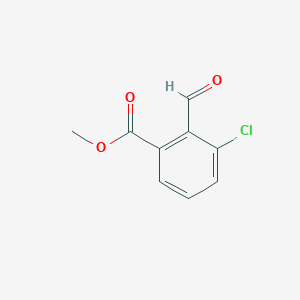



![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)
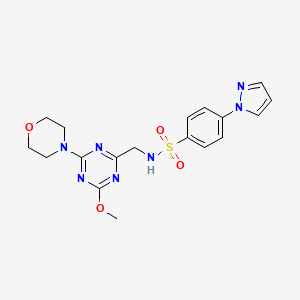
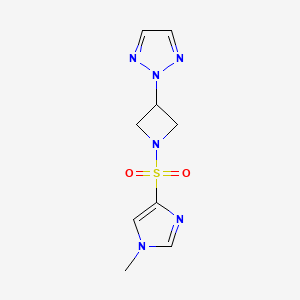
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)

![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
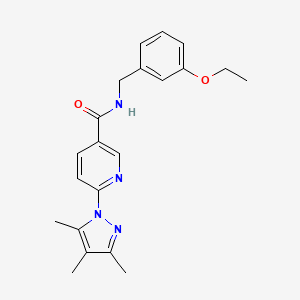
![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)
